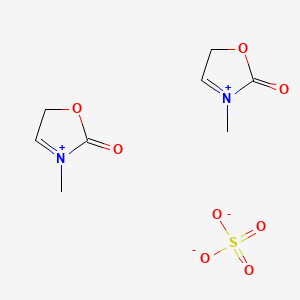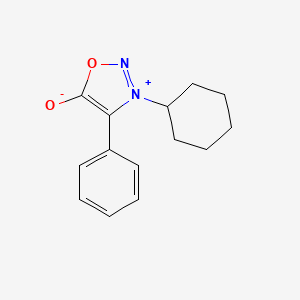
2-Chlorodocosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorodocosane: is an organic compound with the molecular formula C22H45Cl . It is a chlorinated derivative of docosane, a long-chain alkane. This compound is primarily used in organic synthesis and various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Chlorodocosane can be synthesized through the chlorination of docosane. The reaction typically involves the use of chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom on the docosane molecule. The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is carried out in a chlorination reactor where docosane is exposed to chlorine gas under controlled conditions. The process is optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chlorodocosane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Reduction Reactions: The compound can be reduced to docosane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding alcohols or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Substitution: Formation of alcohols, ethers, or amines.
Reduction: Formation of docosane.
Oxidation: Formation of alcohols or carboxylic acids.
Applications De Recherche Scientifique
2-Chlorodocosane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying substitution and reduction reactions.
Biology: The compound can be used in the study of lipid metabolism and the effects of long-chain alkanes on biological systems.
Medicine: Research into its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with lipid membranes.
Industry: It is used in the production of specialty chemicals, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of 2-Chlorodocosane involves its interaction with various molecular targets depending on the type of reaction it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the chlorine atom is removed, and the compound is converted back to docosane. The pathways involved in these reactions are typically radical or ionic mechanisms, depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
1-Chlorodocosane: Another chlorinated derivative of docosane, differing in the position of the chlorine atom.
2-Chloroeicosane: A shorter-chain analogue with similar chemical properties.
2-Chlorotetracosane: A longer-chain analogue with similar reactivity.
Uniqueness: 2-Chlorodocosane is unique due to its specific chain length and the position of the chlorine atom, which influences its reactivity and physical properties. Compared to its analogues, it offers a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
71662-62-9 |
|---|---|
Formule moléculaire |
C22H45Cl |
Poids moléculaire |
345.0 g/mol |
Nom IUPAC |
(2S)-2-chlorodocosane |
InChI |
InChI=1S/C22H45Cl/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2)23/h22H,3-21H2,1-2H3/t22-/m0/s1 |
Clé InChI |
VUAGIIPUXBAOEO-QFIPXVFZSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCC[C@H](C)Cl |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCC(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


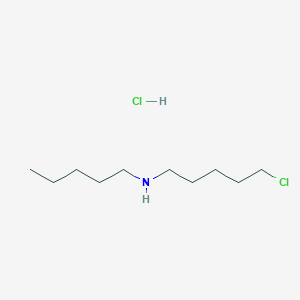
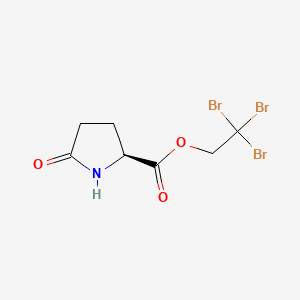
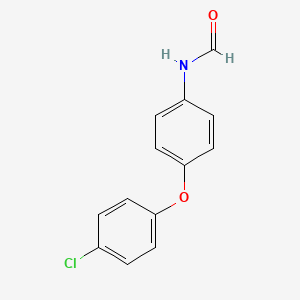
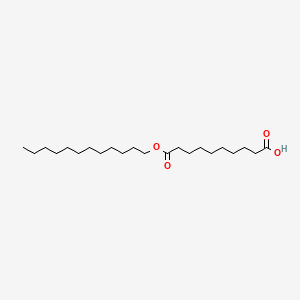
![3-hydroxy-2,3,3a,6a-tetrahydrofuro[3,2-b]furan-6-one](/img/structure/B12648575.png)
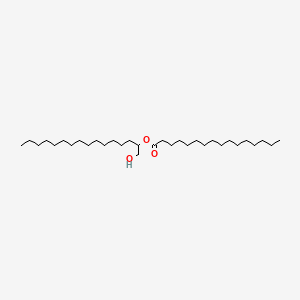
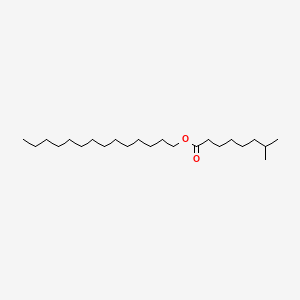



![N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide](/img/structure/B12648612.png)

